[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13438248
InChI: InChI=1S/C13H18Cl2N2.ClH/c1-16-12-4-6-17(7-5-12)9-10-2-3-11(14)8-13(10)15;/h2-3,8,12,16H,4-7,9H2,1H3;1H
SMILES: CNC1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl.Cl
Molecular Formula: C13H19Cl3N2
Molecular Weight: 309.7 g/mol

[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

CAS No.:

Cat. No.: VC13438248

Molecular Formula: C13H19Cl3N2

Molecular Weight: 309.7 g/mol

* For research use only. Not for human or veterinary use.

[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride -

Specification

Molecular Formula C13H19Cl3N2
Molecular Weight 309.7 g/mol
IUPAC Name 1-[(2,4-dichlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C13H18Cl2N2.ClH/c1-16-12-4-6-17(7-5-12)9-10-2-3-11(14)8-13(10)15;/h2-3,8,12,16H,4-7,9H2,1H3;1H
Standard InChI Key FXJFOMYLIUTACK-UHFFFAOYSA-N
SMILES CNC1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl.Cl
Canonical SMILES CNC1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl.Cl

Introduction

[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is a synthetic compound with potential applications in medicinal chemistry. This molecule features a piperidine ring substituted with a 2,4-dichlorobenzyl group and a methylamine moiety. Its hydrochloride salt form enhances its solubility and stability for research and potential pharmaceutical applications.

Synthesis

The synthesis of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride typically involves:

  • Formation of the Piperidine Core: The piperidine ring is synthesized through cyclization reactions starting from amines or other precursors.

  • Substitution with Dichlorobenzyl Group: The 2,4-dichlorobenzyl moiety is introduced via nucleophilic substitution.

  • Methylamine Attachment: The methylamine group is added through alkylation or reductive amination.

  • Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form to improve stability and solubility.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

  • NMR Spectroscopy: Provides information about the molecular structure and functional groups.

  • Mass Spectrometry (MS): Confirms molecular weight and purity.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional group vibrations.

  • X-ray Crystallography: Determines the three-dimensional structure if crystallized.

Potential Applications

This compound holds promise in various fields:

  • Pharmaceutical Development: Potential lead for drug discovery targeting neurological or infectious diseases.

  • Chemical Biology Research: A tool for probing biological systems due to its structural features.

  • Material Science: Could be used in designing functionalized materials due to its chemical reactivity.

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